2-Methyl-D-serine

Description

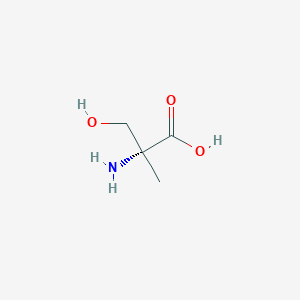

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Methyl-D-serine in Probing NMDA Receptor Function

An In-depth Technical Guide to the Synthesis of 2-Methyl-D-serine for Neuroscience Research

In the intricate landscape of neuroscience, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal player in synaptic plasticity, learning, and memory.[1][2] Its activation is unique, requiring not only the binding of the primary agonist, glutamate, but also a co-agonist, a role physiologically fulfilled by either glycine or D-serine.[3][4][5] D-serine, synthesized from L-serine by the glial enzyme serine racemase, is often considered the primary endogenous co-agonist at synaptic NMDA receptors, making it a critical modulator of excitatory neurotransmission.[6][7][8][9]

The synthesis of specific analogs of these endogenous ligands provides researchers with invaluable tools to dissect receptor function with surgical precision. This compound, a non-proteinogenic α-amino acid, is one such tool.[10] The introduction of a methyl group at the α-carbon of D-serine sterically and electronically modifies the molecule, potentially altering its binding affinity, metabolic stability, and efficacy at the NMDA receptor co-agonist site. This makes it an ideal probe for investigating the structural and conformational requirements for ligand binding and receptor gating. This guide provides a comprehensive, field-proven protocol for the enantioselective synthesis of this compound, ensuring the high purity required for rigorous neuroscience applications.

Physicochemical and Biological Profile

A thorough understanding of the target molecule's properties is foundational to its successful synthesis and application.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid | [11] |

| Synonyms | α-Methyl-D-serine, (R)-2-Methylserine | |

| Molecular Formula | C₄H₉NO₃ | [10][11] |

| Molecular Weight | 119.12 g/mol | [10][11] |

| Physical State | White crystalline powder | [10] |

| Biological Target | Glycine/D-serine co-agonist site of the NMDA receptor | [12][13] |

Asymmetric Synthesis Strategy: The "Why" Behind the Chosen Pathway

Achieving high enantiomeric purity is non-negotiable for biological studies, as the incorrect enantiomer can be inactive or exhibit off-target effects. Therefore, an asymmetric synthesis approach is required.[14][15][16] We will detail a robust and highly selective method adapted from established procedures for synthesizing α-methyl-α-amino acids.[17][18] This pathway leverages the Sharpless asymmetric dihydroxylation, a powerful and predictable method for installing stereocenters.

The core logic of this synthesis is as follows:

-

Start with an achiral precursor: Methacrylic acid is an inexpensive and readily available starting material.

-

Introduce chirality predictably: The Sharpless asymmetric dihydroxylation reaction allows for the creation of a diol with a specific, predictable stereochemistry (D-configuration in this case) with very high enantiomeric excess.

-

Functional group manipulation: The resulting diol is then chemically transformed through a series of reliable steps to introduce the amine functionality and reveal the final α-methyl-D-serine structure.

This strategy is superior to classical resolution of a racemic mixture, which has a maximum theoretical yield of only 50% and can be labor-intensive.[16]

Visualizing the Synthetic Pathway

The following diagram outlines the key chemical transformations in the synthesis of this compound.

Caption: Chemical synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is designed for execution by researchers with a strong background in synthetic organic chemistry. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of (R)-N-methoxy-N-methyl-2,3-dihydroxy-2-methylpropanamide

-

Weinreb Amide Formation:

-

To a solution of methacrylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir for 2 hours at room temperature. The solvent and excess reagent are then removed under reduced pressure.

-

Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the slow addition of pyridine (2.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the Weinreb amide, which can be purified by column chromatography.[17]

-

-

Sharpless Asymmetric Dihydroxylation:

-

Prepare a mixture of t-butanol and water (1:1). To this solvent system, add AD-mix-β (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq).

-

Stir the mixture at room temperature until both phases are clear, then cool to 0 °C.

-

Add the Weinreb amide (1.0 eq) and stir vigorously at 0 °C for 12-24 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude diol is then purified by silica gel column chromatography.[17]

-

Part 2: Conversion to Boc-α-Methyl-D-serine-β-lactone

This intermediate provides a more versatile route for creating various derivatives, but for the direct synthesis of this compound, a pathway via an azido alcohol is more direct.

Part 2 (Alternative): Synthesis of (R)-2-azido-3-hydroxy-2-methylpropanoic acid

-

Cyclic Sulfite Formation:

-

Dissolve the purified chiral diol (1.0 eq) in carbon tetrachloride (CCl₄). Add thionyl chloride (1.2 eq) and reflux the mixture for 3-4 hours.[17]

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude cyclic sulfite, which is used directly in the next step.

-

-

Regioselective Ring Opening:

-

Dissolve the cyclic sulfite in DMF and add sodium azide (NaN₃, 1.5 eq). Heat the mixture to 60-70 °C and stir for 4-6 hours.

-

The reaction is regioselective, with the azide attacking the more substituted tertiary carbon.[17]

-

After cooling, dilute the mixture with water and extract with ethyl acetate. Purify the resulting azido alcohol by column chromatography to remove the minor regioisomer.

-

Part 3: Final Conversion to this compound

-

Saponification and Reduction:

-

Dissolve the purified azido alcohol in a mixture of methanol and water. Add potassium hydroxide (KOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Neutralize the solution carefully with HCl.

-

Transfer the solution to a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol %).

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake overnight.

-

Filter the reaction mixture through Celite to remove the catalyst and wash with water.

-

Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization from a water/ethanol mixture to yield a pure white solid.[17]

-

Validation and Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the final compound is paramount for its use in neuroscience research. The following workflow provides a robust validation system.

Visualizing the Validation Workflow

Caption: Step-by-step workflow for product validation.

Step-by-Step Validation Methodologies

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the enantiomeric excess (e.e.) of the final product.

-

Methodology: The amino acid must first be derivatized to allow for detection and separation on a chiral column. A common method involves reaction with o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC) to form fluorescent diastereomers.[19]

-

These diastereomers can then be separated on a standard C18 reverse-phase column and quantified using a fluorescence detector.

-

Acceptance Criterion: Enantiomeric excess should be >98% for use in biological assays.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and assess chemical purity.

-

Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O).

-

Expected ¹H NMR signals: A singlet for the α-methyl group, and two diastereotopic protons for the β-methylene group (CH₂OH) appearing as a multiplet or two doublets. The absence of signals from starting materials or major impurities confirms purity.

-

Expected ¹³C NMR signals: Four distinct signals corresponding to the carboxyl, quaternary α-carbon, β-carbon, and methyl carbon.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Use electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

Expected Result: A prominent peak at m/z = 120.06 [M+H]⁺, corresponding to the protonated molecule.

-

-

Polarimetry:

-

Objective: To confirm the overall stereochemical outcome.

-

Methodology: Prepare a solution of known concentration in a suitable solvent (e.g., 5N HCl) and measure the optical rotation.

-

Expected Result: The D-enantiomer should exhibit a specific negative optical rotation value, which should be compared to literature values if available.

-

Conclusion

The synthesis of this compound presents a multi-step but highly rewarding challenge for the medicinal chemist or neuroscientist. By employing a robust asymmetric strategy such as the Sharpless dihydroxylation, researchers can obtain this valuable molecular probe with the high degree of chemical and stereochemical purity required for sensitive biological experiments. This guide provides not just a series of steps, but a logical framework for its synthesis and validation, empowering researchers to confidently produce and utilize this compound to further unravel the complexities of NMDA receptor signaling in the central nervous system.

References

-

Vicario, J., et al. (2005). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society. Available at: [Link]

-

Vera, S., et al. (2015). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. Available at: [Link]

-

Wu, J., & Li, Z. (2022). Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and derivatives. Critical Reviews in Biotechnology. Available at: [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Request PDF. Available at: [Link]

-

Garner, P., & Park, J. M. (1992). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]

-

Chemiz. (2021). Enantioselective alpha-methylation of Serine. YouTube. Available at: [Link]

-

Kazi, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. Available at: [Link]

-

Garrido, M., et al. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]

-

Carter, H. E., & West, H. D. (1941). dl-SERINE. Organic Syntheses. Available at: [Link]

-

Kawahara, S., et al. (1998). [Development of highly stereoselective reactions utilizing heteroatoms--asymmetric synthesis of alpha-substituted serines]. Yakugaku Zasshi. Available at: [Link]

-

Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Imoto, Y., et al. (2015). N-methyl-d-aspartate receptor coagonist d-serine suppresses intake of high-preference food. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

-

Wikipedia. (n.d.). Serine. Available at: [Link]

-

Aida, T., et al. (2020). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. Available at: [Link]

-

Kazi, R., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife. Available at: [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Available at: [Link]

-

Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Enantiodivergent synthesis of α-methyl serine. Available at: [Link]

-

Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences. Available at: [Link]

- Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.

-

Coyle, J. T. (2020). D-serine, the Shape-Shifting NMDA Receptor Co-agonist. ACS Chemical Neuroscience. Available at: [Link]

-

Wolosker, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kartvelishvily, E., et al. (2006). Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. The Journal of Neuroscience. Available at: [Link]

-

ResearchGate. (n.d.). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Available at: [Link]

-

Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. Available at: [Link]

-

Wikipedia. (n.d.). Enantioselective synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Model for D-serine signaling in the brain. Available at: [Link]

-

Pattabiraman, V. R., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters. Available at: [Link]

-

Oliet, S. H. R., & Mothet, J. P. (2008). D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. Journal of Physiology-Paris. Available at: [Link]

-

ResearchGate. (n.d.). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine. Available at: [Link]

-

Pattabiraman, V. R., et al. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Available at: [Link]

-

Morikawa, M., et al. (2015). Separation and detection of D-/L-serine by conventional HPLC. Journal of Pharmacological Sciences. Available at: [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]

Sources

- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 3. Serine - Wikipedia [en.wikipedia.org]

- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 5. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 16. york.ac.uk [york.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 2-Methyl-D-serine: A Technical Guide for Advancing Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the enantioselective synthesis of 2-Methyl-D-serine, a non-proteinogenic α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. The unique conformational constraints imposed by the α-methyl group make this molecule a valuable building block for creating peptides with enhanced proteolytic stability and well-defined secondary structures. This document details and critically evaluates several key synthetic strategies, including the Sharpless asymmetric dihydroxylation, the use of chiral auxiliaries, and chemoenzymatic methods. For each approach, we provide a thorough analysis of the reaction mechanisms, detailed experimental protocols, and a summary of expected outcomes, including yields and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemically pure this compound in their research and development endeavors.

Introduction: The Significance of this compound in Modern Therapeutics

α,α-Disubstituted amino acids, such as this compound, are of increasing importance in the design of novel therapeutics. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which can lock the peptide backbone into specific conformations and protect against enzymatic degradation.[1] D-serine itself is an important neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[2][3] The incorporation of an α-methyl group can lead to analogues with altered receptor binding affinities and pharmacokinetic profiles. Consequently, robust and efficient methods for the enantioselective synthesis of this compound are highly sought after.

This guide will provide a comparative overview of the leading synthetic strategies, offering insights into the practical considerations and expected outcomes of each.

Comparative Overview of Synthetic Strategies

The enantioselective synthesis of this compound presents a significant challenge due to the quaternary stereocenter. Several distinct approaches have been developed, each with its own set of advantages and limitations.

| Strategy | Key Features | Typical Enantiomeric Excess (ee) | Key Considerations |

| Sharpless Asymmetric Dihydroxylation | Creation of a chiral diol precursor from an achiral alkene. | >95% | Multi-step synthesis; requires careful control of reaction conditions. |

| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Diastereoselective alkylation of a chiral substrate. | >98% | Requires attachment and removal of the auxiliary; can be substrate-specific. |

| Chemoenzymatic Methods | Utilizes the high selectivity of enzymes for kinetic resolution or asymmetric synthesis. | >99% | Requires specific enzymes; reaction conditions are critical for enzyme activity. |

| Asymmetric Strecker Synthesis | Enantioselective addition of cyanide to an imine, followed by hydrolysis. | Variable, can be >95% | Often requires a chiral catalyst or auxiliary; use of cyanide.[4] |

| Organocatalysis | Use of small organic molecules as catalysts. | Often >90% | A rapidly developing field with a wide range of potential catalysts and reactions.[5][6] |

In-Depth Analysis of Key Synthetic Methodologies

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[7] For the synthesis of this compound, a suitable methacrylate derivative is used as the starting material. The choice of the chiral ligand (either (DHQ)₂PHAL or (DHQD)₂PHAL, typically in the form of AD-mix-α or AD-mix-β, respectively) dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol precursor.[8][9]

Mechanism: The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by the chiral ligand. The resulting osmate ester is then hydrolyzed to yield the diol, and the osmium is reoxidized by a stoichiometric co-oxidant, allowing it to re-enter the catalytic cycle.[7]

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocol: Synthesis of a Chiral Diol Precursor

This protocol is adapted from a general procedure for Sharpless asymmetric dihydroxylation.[10]

-

Preparation: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water. Add the AD-mix-β reagent (1.4 g per 1 mmol of alkene) and stir until dissolved. If the substrate is an internal alkene, methanesulfonamide (1 equivalent) can be added to accelerate the reaction. Cool the mixture to 0 °C.

-

Reaction: Add the methacrylate substrate (1 equivalent) to the cooled, stirred mixture. Stir vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for 1 hour at room temperature.

-

Extraction: Add ethyl acetate and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by silica gel column chromatography.

The resulting chiral diol can then be converted to this compound through a series of standard transformations, including conversion of one hydroxyl group to an azide, followed by reduction and protection/deprotection steps.[1]

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established strategy for asymmetric synthesis.[11] In this approach, a prochiral substrate is covalently attached to the chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation.

Mechanism: The N-acylated oxazolidinone is deprotonated with a strong base to form a chiral enolate. The bulky substituent on the oxazolidinone shields one face of the enolate, forcing the electrophile to approach from the less hindered face. After the diastereoselective alkylation, the chiral auxiliary is cleaved to yield the desired α-methylated product.

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Experimental Protocol: Diastereoselective Alkylation (Representative)

This protocol is a representative procedure for the alkylation of an N-acyl Evans auxiliary.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (derived from a suitable serine precursor) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.

-

Alkylation: Add methyl iodide to the enolate solution and continue stirring at -78 °C. Monitor the reaction by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification and Cleavage: Purify the diastereomeric product by chromatography. Cleave the chiral auxiliary (e.g., by hydrolysis with lithium hydroxide) to yield the this compound derivative.

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the exquisite selectivity of enzymes to achieve high enantiopurity. For the synthesis of D-amino acids, D-specific enzymes can be employed in kinetic resolutions or for the asymmetric amination of α-keto acids.[12][13]

Mechanism: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Alternatively, a D-amino acid dehydrogenase or transaminase can catalyze the stereospecific conversion of an α-keto acid precursor into the corresponding D-amino acid.[13]

Caption: Chemoenzymatic approaches to this compound synthesis.

Experimental Protocol: Enzymatic Kinetic Resolution (Conceptual)

This protocol outlines a conceptual approach for the enzymatic resolution of a racemic N-acyl-2-methyl-serine.[14]

-

Substrate Preparation: Prepare a solution of the racemic N-acyl-2-methyl-serine in a suitable buffer at the optimal pH for the chosen enzyme.

-

Enzymatic Reaction: Add the D-specific acylase to the substrate solution and incubate at the optimal temperature with gentle agitation.

-

Monitoring: Monitor the reaction progress by measuring the consumption of the D-enantiomer or the formation of the deacylated product using HPLC with a chiral column.

-

Workup and Separation: Once approximately 50% conversion is reached, stop the reaction (e.g., by adjusting the pH or adding a solvent). Separate the deacylated this compound from the unreacted N-acyl-2-Methyl-L-serine based on their different chemical properties (e.g., by extraction or chromatography).

Conclusion and Future Outlook

The enantioselective synthesis of this compound remains a topic of significant interest, driven by its potential applications in drug discovery. The methods outlined in this guide—Sharpless asymmetric dihydroxylation, chiral auxiliary-mediated alkylation, and chemoenzymatic approaches—represent the current state-of-the-art. The choice of a particular method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the specific requirements for enantiomeric purity.

Future developments in this field are likely to focus on the discovery of more efficient and selective catalysts, particularly in the area of organocatalysis, and the engineering of novel enzymes with tailored substrate specificities. As our understanding of the biological roles of α,α-disubstituted amino acids continues to grow, the demand for versatile and scalable synthetic routes to molecules like this compound will undoubtedly increase.

References

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3266. [Link]

-

Yin, J., Wang, W., & Xu, G. (2021). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 105(13), 5263–5276. [Link]

-

Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar. [Link]

-

Kamphuis, J., Boesten, W. H., Broxterman, Q. B., Hermes, H. F., van Balken, J. A., Meijer, E. M., & Schoemaker, H. E. (1990). New developments in the chemo-enzymatic production of amino acids. Advances in Biochemical Engineering/Biotechnology, 42, 133–186. [Link]

-

Cabrera, S., Reyes, E., Alemán, J., Milelli, A., Kobbelgaard, S., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society, 130(44), 14457–14469. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255–258. [Link]

-

Cabrera, S., Reyes, E., Alemán, J., Milelli, A., Kobbelgaard, S., & Jørgensen, K. A. (2008). Organocatalytic asymmetric synthesis of α,α-disubstituted α-amino acids and derivatives. University of Bologna. [Link]

-

Marques, M. M. B., & Paz, F. A. A. (2022). Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent. The Journal of Organic Chemistry, 87(21), 14357–14367. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. Organic Letters, 5(7), 1035–1037. [Link]

-

Zhang, X., & Li, Z. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(29), 5274–5278. [Link]

-

Pecchini, P., Bernardi, L., Fochi, M., & Comes Franchini, M. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Organic & Biomolecular Chemistry, 22(13), 2469–2493. [Link]

-

Xu, C., & Liu, R. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(8), 1339–1347. [Link]

-

Zhang, W., Wang, J., & Liu, X. (2021). Enantiodivergent synthesis of α-methyl serine. ResearchGate. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. PubMed. [Link]

-

Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]

-

Chemiz. (2021, March 21). Enantioselective alpha-methylation of Serine. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Wikipedia. (2023, October 29). Strecker amino acid synthesis. Wikipedia. [Link]

-

Miller, S. A., & Seebach, D. (1995). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 117(2), 524–537. [Link]

-

Wikipedia. (2023, December 12). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group. [Link]

-

Chen, R., & Lin, K. (2022). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 20(25), 4894–4899. [Link]

-

Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., van der Laan, H. L. M., ... & Schoemaker, H. E. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

-

Organic Syntheses. (n.d.). Strecker Amino Acid Synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]

-

Evans, D. A. (2002). Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. [Link]

-

Evans, D. A., & Johnson, J. S. (2000). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 3(7), 549–558. [Link]

-

Bull, S. D., Davies, S. G., & Jones, S. (2000). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 1(1), 1–11. [Link]

-

Nolen, E. G., Kurish, A. J., Potter, J. M., Donahue, L. A., & Orlando, M. D. (2005). Stereoselective synthesis of alpha-C-glucosyl serine and alanine via a cross-metathesis/cyclization strategy. Organic Letters, 7(15), 3383–3386. [Link]

-

Wikipedia. (2023, November 28). Chiral auxiliary. Wikipedia. [Link]

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr., Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (1999). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 96(24), 14115–14120. [Link]

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr., Linden, D. J., Ferris, C. D., ... & Snyder, S. H. (1999). d-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organocatalytic asymmetric synthesis of α,α-disubstituted α-amino acids and derivatives [cris.unibo.it]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. New developments in the chemo-enzymatic production of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Methyl-D-serine at NMDA Receptors: A Technical Guide for Researchers

This in-depth technical guide delves into the biological activity of 2-Methyl-D-serine on N-methyl-D-aspartate (NMDA) receptors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles of NMDA receptor function, the established role of the endogenous co-agonist D-serine, and a detailed exploration of the synthesis and predicted activity of its Cα-methylated analog, this compound. This guide emphasizes the causal relationships behind experimental designs and provides actionable protocols for the investigation of novel NMDA receptor modulators.

The NMDA Receptor: A Hub of Synaptic Plasticity and Neuromodulation

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, the NMDA receptor is a coincidence detector, requiring the simultaneous binding of glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] This unique property allows NMDA receptors to translate patterns of neuronal activity into long-lasting changes in synaptic strength.

NMDA receptors are heterotetrameric ion channels typically composed of two GluN1 subunits and two GluN2 subunits. The GluN1 subunit houses the binding site for the co-agonist (glycine or D-serine), while the GluN2 subunit contains the binding site for the primary agonist, glutamate. The specific GluN2 subunit isoform (GluN2A-D) influences the receptor's pharmacological and biophysical properties, including agonist affinity and channel kinetics.

D-serine: A Key Endogenous Co-agonist of the NMDA Receptor

For many years, glycine was considered the primary endogenous co-agonist of the NMDA receptor. However, a growing body of evidence has established D-serine as a crucial, and in some synapses, the predominant, co-agonist.[3] D-serine is synthesized from L-serine by the enzyme serine racemase and is found in both neurons and glial cells.[4] Its strategic localization near synaptic NMDA receptors allows for tight regulation of receptor activity.

The binding of D-serine to the GluN1 subunit induces a conformational change that, in conjunction with glutamate binding to the GluN2 subunit and membrane depolarization to relieve magnesium block, leads to channel opening and calcium influx. This calcium influx triggers downstream signaling cascades that are fundamental to synaptic plasticity.

Interestingly, at high concentrations, D-serine can also exhibit inhibitory effects on NMDA receptor activity. This is attributed to its ability to competitively bind to the glutamate binding site on the GluN2A subunit, thereby acting as an antagonist.[5]

This compound: A Structural Analog with Uncharted Activity

Predicted Biological Activity of this compound

The addition of a methyl group at the α-carbon is likely to introduce steric hindrance that could affect its binding to the co-agonist site on the GluN1 subunit. This could potentially lead to several outcomes:

-

Reduced Affinity and Potency: The methyl group may clash with amino acid residues in the binding pocket, leading to a lower binding affinity compared to D-serine. This would translate to a higher concentration of this compound being required to elicit a response.

-

Partial Agonism or Antagonism: The altered binding conformation may not induce the full conformational change required for efficient channel gating, resulting in partial agonist activity. Alternatively, if the compound binds but fails to activate the receptor, it would act as a competitive antagonist at the glycine site.

-

Subunit Selectivity: The steric bulk of the methyl group might be better accommodated by the binding pockets of certain GluN1 splice variants or in combination with specific GluN2 subunits, potentially leading to subunit-selective modulation of NMDA receptors.

Further experimental investigation is crucial to elucidate the precise pharmacological profile of this compound.

Experimental Workflows for Characterizing this compound

To determine the biological activity of this compound on NMDA receptors, a systematic experimental approach is required. The following protocols provide a framework for its synthesis and characterization.

Synthesis of this compound

An enantioselective synthesis of α-methyl-D-serine has been reported, providing a pathway to obtain this compound for biological testing.[6][7] A key intermediate in this synthesis is Boc-α-methyl-d-serine-β-lactone. The synthesis can be summarized in the following key steps:

Protocol for the Synthesis of Unprotected α-Methyl-D-serine[6]

-

Saponification of Methyl Ester: The precursor methyl ester is treated with potassium hydroxide to hydrolyze the ester group.

-

Azide Reduction: The azide group is reduced to an amine using palladium on carbon.

-

Purification: The final product, unprotected α-methyl-D-serine, is obtained in quantitative yield over the two steps.

For detailed reaction conditions and characterization, it is essential to refer to the primary literature.[6]

Electrophysiological Characterization

Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing recombinant NMDA receptors is a robust method to assess the functional activity of this compound.

Protocol for TEVC Electrophysiology[5]

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl to voltage-clamp the oocyte at a holding potential of -60 mV.

-

Apply glutamate and varying concentrations of this compound to the oocyte.

-

Record the resulting currents to determine the concentration-response relationship and assess for agonistic, antagonistic, or partial agonistic activity.

-

To test for competitive antagonism at the glutamate site, co-apply a fixed concentration of this compound with varying concentrations of glutamate.

-

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting the biological activity of a novel compound.

Quantitative Data Summary

| Parameter | D-serine | This compound (Predicted) |

| Binding Site | GluN1 (co-agonist), GluN2A (competitive antagonist at high concentrations)[5] | GluN1 (predicted) |

| Activity | Co-agonist, Inhibitory at high concentrations[5] | Potentially a partial agonist or antagonist |

| Potency | High | Likely lower than D-serine |

Note: The data for this compound is predictive and requires experimental validation.

Visualizing Molecular Interactions and Workflows

Caption: NMDA Receptor Signaling Pathway.

Caption: Experimental Workflow for Characterization.

Conclusion and Future Directions

While the biological activity of this compound at NMDA receptors remains to be experimentally determined, this guide provides a solid foundation for its investigation. Based on established principles of NMDA receptor pharmacology, it is hypothesized that the addition of a methyl group at the α-carbon of D-serine will likely alter its affinity and efficacy, potentially leading to a partial agonist or antagonist profile. The detailed experimental protocols outlined herein offer a clear path forward for researchers to test these hypotheses and uncover the unique pharmacological properties of this intriguing D-serine analog. Such studies will not only expand our understanding of the structure-activity relationships at the NMDA receptor co-agonist site but may also pave the way for the development of novel therapeutic agents targeting this critical receptor.

References

-

Davis, F. A., & Hu, H. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(8), 1341–1344. [Link]

-

Gao, F., et al. (2020). A step-economic and one-pot access to chiral C α -tetrasubstituted α-amino acid derivatives via a bicyclic imidazole-catalyzed direct enantioselective C-acylation. Chemical Science, 11(21), 5481–5486. [Link]

-

Davis, F. A., & Hu, H. (2003). Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone. PubMed. [Link]

-

Mothet, J. P., et al. (2000). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926–4931. [Link]

-

Yovanno, R. A., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e77645. [Link]

-

Wolosker, H. (2006). D-serine regulation of NMDA receptor activity. Science's STKE, 2006(356), pe41. [Link]

- CN105949074A - Synthesis method of O-methyl-D-serine.

-

Wolosker, H., et al. (2008). Neuron-derived D-serine release provides a novel means to activate N-methyl-D-aspartate receptors. The Journal of Neuroscience, 28(49), 12939–12946. [Link]

-

Tachibana, T., et al. (2008). Purification and Gene Cloning of -Methylserine Aldolase from Ralstonia sp. Strain AJ110405 and Application of the Enzyme in the Synthesis of -Methyl-L-Serine. Applied and Environmental Microbiology, 74(17), 5348–5354. [Link]

-

Serine. Wikipedia. [Link]

-

Barragan, E. V., et al. (2022). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience, 42(32), 6216–6227. [Link]

-

Turpin, F., Dallérac, G., & Mothet, J. P. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology, 794, 299–312. [Link]

-

Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 9. [Link]

-

Shiraishi, A., et al. (2015). N-methyl-d-aspartate receptor coagonist d-serine suppresses intake of high-preference food. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 309(5), R559–R566. [Link]

-

Sari, Y., et al. (2022). Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. Journal of Applied Pharmaceutical Science, 12(1), 108-115. [Link]

-

Coyle, J. T., Balu, D. T., & Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1346–1354. [Link]

-

Wolosker, H., & Balu, D. T. (2020). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Trends in Neurosciences, 43(10), 754–766. [Link]

-

Snyder, S. H., & Ferris, C. D. (2000). D-Serine as a putative glial neurotransmitter. Brain Research Reviews, 32(1), 1–6. [Link]

-

Monyer, H., et al. (1992). Molecular characterization of the family of the N-methyl-D-aspartate receptor subunits. Neuron, 9(5), 891–897. [Link]

-

Heresco-Levy, U., et al. (2015). Clinical and electrophysiological effects of D-serine in a schizophrenia patient positive for anti-N-methyl-D-aspartate receptor antibodies. Biological Psychiatry, 77(6), e27–e29. [Link]

Sources

- 1. N-methyl-d-aspartate receptor coagonist d-serine suppresses intake of high-preference food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Neuron-derived D-serine release provides a novel means to activate N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective synthesis of alpha-methyl-D-cysteine and lanthionine building blocks via alpha-methyl-D-serine-beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-D-serine: A Putative Glycine Site Antagonist for NMDA Receptor Modulation

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, central to synaptic plasticity, learning, and memory.[1] Its activation uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its GluN1 subunit.[2][3] This co-agonist dependence offers a distinct target for pharmacological modulation. While D-serine is a potent endogenous co-agonist, structural modifications can convert agonists into antagonists. This guide explores the scientific rationale and technical framework for investigating 2-Methyl-D-serine, a structural analog of D-serine, as a competitive antagonist at the NMDA receptor's glycine binding site. We will delve into the receptor's fundamental biology, the hypothesized mechanism of antagonism by this compound, and provide detailed experimental protocols for its synthesis, characterization, and validation. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking to explore novel modulators of NMDA receptor function.

The NMDA Receptor: A Coincidence Detector Requiring Dual Agonism

The NMDA receptor is a heterotetrameric ion channel, typically composed of two GluN1 subunits and two GluN2 (A-D) subunits.[2] This composition is fundamental to its function as a molecular coincidence detector. For the channel to open and permit the influx of Ca²⁺ and Na⁺, two events must occur simultaneously:

-

Glutamate Binding: The primary neurotransmitter, glutamate, must bind to the ligand-binding domain (LBD) of the GluN2 subunits.

-

Co-agonist Binding: A co-agonist, either glycine or D-serine, must bind to the LBD of the GluN1 subunit.[3][4]

This dual requirement ensures that the receptor is activated only during significant synaptic activity where both glutamate release and co-agonist availability are synchronized. D-serine, synthesized from L-serine by the enzyme serine racemase, is now recognized as the primary endogenous co-agonist in many brain regions, including the forebrain.[1][5][6][7][8] In fact, selective enzymatic degradation of D-serine has been shown to significantly reduce NMDA receptor-mediated neurotransmission, an effect that is reversible with the application of exogenous D-serine.[5][7][8]

The Glycine Binding Site: A Prime Therapeutic Target

The GluN1 glycine binding site (historically named before the full physiological role of D-serine was understood) presents a critical node for therapeutic intervention.[4] While agonists like D-serine enhance NMDA receptor function, antagonists can dampen it. This is particularly relevant in pathological conditions characterized by NMDA receptor over-activation and subsequent excitotoxicity, such as in stroke, traumatic brain injury, and neurodegenerative diseases.

Caption: NMDA receptor activation requires dual binding of glutamate and a co-agonist.

This compound: A Hypothesis of Steric Hindrance

The conversion of an agonist to an antagonist can often be achieved by introducing a chemical moiety that permits binding but prevents the subsequent conformational change required for activation. The addition of a methyl group to the alpha-carbon (Cα) of D-serine to create this compound is a rational chemical strategy to induce antagonism.

Hypothesized Mechanism: The binding of D-serine to the GluN1 LBD induces a "clamshell" closure of the domain, a conformational change essential for gating the ion channel. We postulate that while the core serine structure of this compound allows it to dock within the glycine binding site, the additional Cα-methyl group introduces steric hindrance. This bulkier side chain likely prevents the complete closure of the LBD, thereby occupying the site without triggering the allosteric transition needed for channel opening. It acts as a competitive antagonist by preventing the endogenous co-agonist from binding and activating the receptor.

Caption: Postulated steric hindrance by this compound preventing receptor activation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is essential for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid | ChEBI |

| Synonyms | α-Methyl-D-serine | [9] |

| CAS Number | 3398-34-5 | N/A |

| Molecular Formula | C₄H₉NO₃ | [9][10] |

| Molecular Weight | 119.12 g/mol | [10] |

| Physical State | White powder | [10] |

| Solubility | Slightly soluble in water | [10] |

| Predicted pKa | 2.20 ± 0.10 | [10] |

Experimental Characterization of this compound

To validate the hypothesis that this compound acts as a glycine site antagonist, a series of rigorous in vitro experiments are required. The following protocols provide a framework for this characterization.

Protocol: Radioligand Binding Assay

This assay determines the affinity of this compound for the glycine binding site by measuring its ability to displace a known high-affinity radiolabeled antagonist.

Objective: To determine the inhibition constant (Kᵢ) of this compound at the NMDA receptor glycine site.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]MDL 105,519 (radioliganded antagonist)

-

This compound (test compound)

-

Glycine (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters and filtration manifold

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Assay buffer, [³H]MDL 105,519 (at a concentration near its Kₑ), and cortical membranes.

-

Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of unlabeled glycine (e.g., 1 mM) to saturate the binding sites.

-

Competition Binding: Same as Total Binding, but with increasing concentrations of this compound (e.g., from 1 nM to 1 mM).

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: Electrophysiological Analysis using Two-Electrode Voltage-Clamp (TEVC)

This functional assay directly measures the effect of this compound on NMDA receptor channel activity.

Objective: To determine if this compound is a competitive antagonist and to calculate its IC₅₀ for the inhibition of NMDA-evoked currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1 and a GluN2 subunit (e.g., GluN2A)

-

Recording solution (e.g., BaCl₂-based Ringer's solution to minimize Ca²⁺-activated chloride currents)

-

NMDA and Glycine stock solutions

-

This compound stock solution

-

TEVC amplifier, headstage, and data acquisition system

Methodology:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with a mixture of GluN1 and GluN2A cRNA. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording Setup:

-

Place an oocyte in the recording chamber and perfuse continuously with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl.

-

Clamp the membrane potential at a negative holding potential (e.g., -70 mV).

-

-

Experimental Procedure:

-

Control Response: Obtain a stable baseline current. Apply a saturating concentration of glutamate (e.g., 100 µM) along with a sub-maximal (EC₅₀) concentration of glycine (e.g., 1 µM) to elicit a control inward current. Wash until the current returns to baseline.

-

Antagonist Application: Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

-

Test Response: While still in the presence of this compound, co-apply the same concentrations of glutamate and glycine. Measure the peak inward current.

-

Dose-Response Curve: Repeat steps 3b and 3c with increasing concentrations of this compound to generate a dose-response inhibition curve.

-

-

Schild Analysis (to confirm competitive antagonism):

-

Generate full glycine dose-response curves in the absence and presence of two or more fixed concentrations of this compound.

-

A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without reducing the maximal response. Plotting the data in a Schild plot will yield a straight line with a slope of 1.

-

-

Data Analysis:

-

Normalize the test responses to the control response for each concentration of this compound.

-

Plot the normalized current versus the log concentration of this compound and fit to a sigmoidal dose-response equation to determine the IC₅₀.

-

Caption: A standardized workflow for assessing NMDA receptor antagonists using TEVC.

Comparative Pharmacology and Future Directions

The data obtained from these experiments will allow for a direct comparison of this compound with known glycine site modulators.

| Compound | Class | Affinity (Kᵢ) / Potency (IC₅₀) | Key Characteristic |

| Glycine | Full Agonist | EC₅₀ ~1 µM | Endogenous co-agonist |

| D-Serine | Full Agonist | EC₅₀ ~0.3 µM | More potent endogenous co-agonist in forebrain[5] |

| D-Cycloserine | Partial Agonist | - | Lower efficacy than full agonists[11] |

| 7-Chlorokynurenic acid | Competitive Antagonist | Kᵢ ~0.3 µM | Standard high-affinity antagonist tool |

| This compound | Putative Antagonist | To be determined | Hypothesized to have good CNS penetration |

The development of a potent and selective glycine site antagonist like this compound could provide a valuable research tool for dissecting the role of NMDA receptor subtypes in various physiological and pathological processes. Its structural similarity to a natural amino acid may confer favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Future in vivo studies would be necessary to assess its efficacy in animal models of excitotoxicity, epilepsy, and neuropathic pain, paving the way for potential therapeutic applications.

References

- Hansen, K. B., et al. (2021). Excitatory and inhibitory D-serine binding to the NMDA receptor. PMC - NIH.

- Mothet, J. P., et al. (2000).

- BenchChem. (2025). 2-methylserine as a hydroxy-amino acid substituted by a methyl group. BenchChem Technical Guides.

- Garner, P., & Park, J. M. (1992). METHYL (S)

-

Wikipedia contributors. (2024). Serine. Wikipedia. [Link]

-

Turpin, F., et al. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in Molecular Biology. [Link]

- Stein, I. S., et al. (2021). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. eNeuro.

-

Parsons, C. G., et al. (1998). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Wolosker, H. (2007). NMDA Receptor Regulation by D-serine: New Findings and Perspectives. Anais da Academia Brasileira de Ciências. [Link]

-

Coyle, J. T. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. ACS Chemical Neuroscience. [Link]

-

Sasabe, J., et al. (2012). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition. [Link]

-

Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience. [Link]

-

Snyder, S. H., & Kim, P. M. (2000). D-serine as a putative glial neurotransmitter. Brain Research Reviews. [Link]

-

Avenoza, A., et al. (2000). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters. [Link]

-

Ben-Ari, Y., & Khazipov, R. (2003). Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor. The Journal of Physiology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Balu, D. T., & Coyle, J. T. (2020). The rise and fall of the D-serine-mediated gliotransmission hypothesis. Neuropsychopharmacology. [Link]

Sources

- 1. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine - Wikipedia [en.wikipedia.org]

- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C4H9NO3 | CID 439656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Effects of 2-Methyl-D-serine on Synaptic Plasticity

Foreword: Beyond the Ligand - Probing the Nuances of NMDAR Gating

The N-methyl-D-aspartate receptor (NMDAR) stands as a cornerstone of synaptic plasticity, the cellular mechanism underpinning learning and memory. Its function as a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization, is elegantly controlled by the mandatory binding of a co-agonist—typically D-serine or glycine—to its GluN1 subunit.[1][2] This co-agonist site is not merely a permissive switch but a sophisticated control node that dictates the receptor's activation profile. Understanding how novel ligands interact with this site is paramount for developing tools to dissect synaptic function and for designing therapeutics for neurological and psychiatric disorders.

Part 1: The Mechanistic Context - The NMDAR Co-Agonist Site

The canonical NMDAR is a heterotetramer, typically composed of two GluN1 and two GluN2 subunits. Glutamate binds to the GluN2 subunit, while the co-agonist site resides on the GluN1 subunit. The binding of both agonists is essential for the opening of the receptor's ion channel, allowing an influx of Ca²⁺ that triggers downstream signaling cascades critical for long-term potentiation (LTP) and long-term depression (LTD).[4][5][6]

D-serine, synthesized and released by both neurons and astrocytes, is now understood to be the primary physiological co-agonist at many central synapses, playing a crucial role in enabling NMDAR-dependent LTP.[5][6][7][8][9] 2-Methyl-D-serine, by virtue of its structural similarity, is hypothesized to interact with this same GluN1 binding pocket. The central experimental question is to define the nature of this interaction:

-

Agonism: Does it facilitate channel opening like D-serine?

-

Antagonism: Does it block the site, preventing D-serine from binding and thus inhibiting NMDAR function?

-

Partial Agonism: Does it produce a sub-maximal response, acting as a functional modulator?

The following diagram illustrates the canonical NMDAR signaling pathway and the putative site of action for this compound.

Caption: NMDAR activation cascade and the hypothesized target site for this compound.

Part 2: A Multi-Tiered Experimental Framework

To comprehensively characterize the effects of this compound, we propose a tiered approach, moving from functional synaptic assays to direct measurements of receptor activity. The primary model system will be acute ex vivo hippocampal slices from rodents, as this preparation preserves the intricate synaptic architecture of the CA1 region, a locus classicus for the study of NMDAR-dependent LTP.

Core Objective: To determine if this compound modulates NMDAR-dependent synaptic plasticity and to define its pharmacological profile as an agonist, antagonist, or partial agonist at the GluN1 co-agonist site.

The overall workflow is designed to ensure each stage builds upon the last, providing a self-validating and coherent dataset.

Caption: A multi-tiered workflow for investigating this compound's effects.

Part 3: Core Methodologies and Self-Validating Protocols

Accuracy in execution is paramount. The following protocols are detailed to ensure reproducibility and include critical control points that validate the integrity of the experiment itself.

Compound Preparation and Properties

Before any biological assay, the test article must be properly characterized and prepared.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-hydroxy-2-methylpropanoic acid | [10] |

| Molecular Formula | C₄H₉NO₃ | [3][10] |

| Molecular Weight | 119.12 g/mol | [3][10] |

| Physical State | White powder | [3] |

| Solubility | Slightly soluble in water and DMSO |[3] |

Protocol for Stock Solution Preparation (100 mM):

-

Weighing: Accurately weigh 11.91 mg of this compound.

-

Solubilization: Add 800 µL of ultrapure water. Vortex gently. The compound may not fully dissolve.

-

pH Adjustment: While stirring, add 1N NaOH dropwise until the compound fully dissolves. The pH of the final solution should be adjusted to 7.4 to match the physiological pH of the experimental buffer (ACSF).

-

Final Volume: Bring the final volume to 1 mL with ultrapure water.

-

Filtration & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in the Hippocampal CA1 Region

Causality: This assay directly measures the strength of a population of synapses. NMDAR-dependent LTP at the Schaffer collateral-CA1 synapse is the gold standard for assessing compounds that modulate NMDAR function.[5] An alteration in the magnitude or threshold of LTP induction following compound application provides strong evidence of a functional effect on the plasticity machinery.

Step-by-Step Methodology:

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a P21-P35 rodent using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated Artificial Cerebrospinal Fluid (ACSF) at 32°C.

-

Recording Setup: Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated ACSF (2-3 mL/min) at 32°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the Stratum Radiatum to activate Schaffer collateral fibers and a glass recording electrode (filled with ACSF) in the Stratum Radiatum of the CA1 region to record fEPSPs.

-

Baseline Establishment: Obtain a stable baseline of fEPSP responses for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that elicits a response approximately 40-50% of the maximum.

-

Pharmacology:

-

Vehicle Control Group: Perfuse with ACSF containing the vehicle for 30 minutes.

-

Test Group(s): Perfuse with ACSF containing this compound at the desired concentration(s) (e.g., 1, 10, 100 µM) for 30 minutes.

-

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: Record the fEPSP response for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

-

Data Analysis: Normalize the fEPSP slope to the average baseline value. LTP is quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of recording.

Self-Validating System & Controls:

-

Trustworthiness Check 1 (Slice Health): Ensure a stable baseline with less than 5% drift before proceeding to pharmacology.

-

Trustworthiness Check 2 (NMDAR-Dependence): In a separate set of experiments, confirm that the HFS protocol induces a potentiation that is completely blocked by the NMDAR antagonist D-APV (50 µM). This validates that the observed plasticity is indeed the phenomenon under investigation.[4]

-

Trustworthiness Check 3 (Co-agonist Site Saturation): As a positive control, demonstrate that applying an exogenous saturating concentration of D-serine (e.g., 100 µM) enhances LTP magnitude, confirming the co-agonist site is not endogenously saturated in the slice preparation.[4] This provides a ceiling effect against which to compare this compound.

Protocol 2: Western Blot Analysis of CaMKII Phosphorylation

Causality: Ca²⁺ influx through NMDARs leads to the autophosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) at Threonine 286. This is a critical molecular step for LTP induction. Measuring the ratio of phosphorylated CaMKII (p-CaMKII) to total CaMKII provides a biochemical snapshot of the signaling events triggered by NMDAR activation.

Step-by-Step Methodology:

-

Slice Treatment: Prepare hippocampal slices as in Protocol 1. Treat slices in a holding chamber with vehicle, D-serine, or this compound for 30 minutes.

-

Chemical LTP (cLTP) Induction: Induce a synchronous, widespread potentiation by applying a cLTP stimulus (e.g., 200 µM glycine in Mg²⁺-free ACSF for 10 min). This method is preferable to electrical stimulation for biochemical assays as it affects a larger population of cells.

-

Sample Collection: Immediately following cLTP, snap-freeze the CA1 region (dissected on an ice-cold plate) in liquid nitrogen.

-

Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour in 5% BSA in TBST.

-

Incubate overnight at 4°C with primary antibodies for p-CaMKII (Thr286) and total CaMKII. A loading control like β-actin should also be used.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection & Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-CaMKII to total CaMKII for each sample.

Table 2: Sample Data Template for Western Blot Quantification

| Condition | p-CaMKII / Total CaMKII Ratio (Normalized to Control) | Standard Deviation |

|---|---|---|

| Control (No cLTP) | 1.00 | +/- 0.12 |

| Vehicle + cLTP | 2.50 | +/- 0.34 |

| D-Serine (100 µM) + cLTP | 3.50 | +/- 0.41 |

| This compound (10 µM) + cLTP | [Experimental Value] | [Experimental SD] |

| this compound (100 µM) + cLTP | [Experimental Value] | [Experimental SD] |

Part 4: Interpreting the Evidence - Building a Mechanistic Narrative

Scenario A: this compound is an Agonist

-

Electrophysiology: Enhances LTP magnitude, possibly at lower concentrations than D-serine (if more potent).

-

Biochemistry: Increases the p-CaMKII/Total CaMKII ratio following cLTP stimulation compared to vehicle.

-

Implication: The methyl group does not impede binding and may even promote a more favorable conformational change in the GluN1 subunit for receptor activation.

Scenario B: this compound is a Competitive Antagonist

-

Electrophysiology: Has no effect on its own but dose-dependently blocks the LTP-enhancing effect of co-applied D-serine. At high concentrations, it may reduce basal LTP below vehicle levels by competing with endogenous D-serine.

-

Biochemistry: Dose-dependently reduces the D-serine-mediated increase in p-CaMKII phosphorylation.

-

Implication: The methyl group allows binding to the co-agonist site but prevents the conformational change necessary for channel gating, thereby blocking the action of the endogenous agonist.

Scenario C: this compound is a Partial Agonist

-

Electrophysiology: Produces a modest enhancement of LTP on its own, but this effect is less than that of a saturating concentration of D-serine. When co-applied with a high concentration of D-serine, it reduces the maximal D-serine effect.

-

Biochemistry: Induces a small increase in p-CaMKII phosphorylation, but less than D-serine. It will blunt the maximal p-CaMKII signal induced by D-serine.

-

Implication: The compound binds and activates the receptor, but sub-maximally. It acts as a functional modulator, capable of both increasing NMDAR activity from baseline but decreasing it from a state of maximal stimulation.

Part 5: Concluding Remarks and Future Horizons

This structured investigation will yield a clear pharmacological profile of this compound's action on synaptic plasticity. By defining its role—be it agonist, antagonist, or partial agonist—this research provides the scientific community with a new chemical tool to probe the NMDAR co-agonist site.

The findings could have significant implications. A potent and selective agonist could be valuable for studying cognitive enhancement or for treating disorders characterized by NMDAR hypofunction, such as schizophrenia.[11][12] Conversely, an antagonist could offer a novel approach for conditions of excitotoxicity. A partial agonist might provide a nuanced modulation, enhancing function where it is deficient without causing over-activation, a highly desirable therapeutic profile.

Future studies should extend these findings to in vivo models, assessing the impact of this compound on learning and memory tasks, such as the Morris water maze or object recognition tests, to establish a clear link from synaptic function to behavior.[11][13]

References

-